1-(3-Bromo-5-nitrophenyl)-2-(propan-2-ylidene)hydrazine
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Overview
Description
1-(3-Bromo-5-nitrophenyl)-2-(propan-2-ylidene)hydrazine is an organic compound that features a bromine and nitro group attached to a phenyl ring, along with a hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-5-nitrophenyl)-2-(propan-2-ylidene)hydrazine typically involves the following steps:
Bromination: The addition of a bromine atom to the phenyl ring.
Hydrazine Formation: The formation of the hydrazine moiety through the reaction of hydrazine with an appropriate precursor.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale nitration and bromination reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromo-5-nitrophenyl)-2-(propan-2-ylidene)hydrazine can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine.
Reduction: The bromine atom can be replaced by other substituents through nucleophilic substitution.
Substitution: The hydrazine moiety can participate in condensation reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the bromine atom could yield various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of new pharmaceuticals or as a biochemical probe.
Medicine: Investigation of its biological activity and potential therapeutic effects.
Industry: Use in the production of dyes, pigments, or other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-5-nitrophenyl)-2-(propan-2-ylidene)hydrazine would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
1-(3-Bromo-5-nitrophenyl)-2-(propan-2-ylidene)hydrazine: can be compared with other nitro-substituted phenyl hydrazines.
1-(3-Chloro-5-nitrophenyl)-2-(propan-2-ylidene)hydrazine: Similar structure but with a chlorine atom instead of bromine.
1-(3-Bromo-5-nitrophenyl)-2-(methylidene)hydrazine: Similar structure but with a different alkylidene group.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and potential applications. The presence of both bromine and nitro groups can make it a versatile intermediate for further chemical transformations.
Properties
IUPAC Name |
3-bromo-5-nitro-N-(propan-2-ylideneamino)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN3O2/c1-6(2)11-12-8-3-7(10)4-9(5-8)13(14)15/h3-5,12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNJHYFIFNWSNTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=CC(=CC(=C1)Br)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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